molecular formula C8H8N2S B13024595 Benzo[b]thiophen-4-ylhydrazine

Benzo[b]thiophen-4-ylhydrazine

Katalognummer: B13024595
Molekulargewicht: 164.23 g/mol
InChI-Schlüssel: OTHMTEDMKSDSSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophen-4-ylhydrazine typically involves the reaction of benzo[b]thiophene with hydrazine or its derivatives. One common method is the nucleophilic substitution reaction where benzo[b]thiophene is treated with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[b]thiophen-4-ylhydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Wissenschaftliche Forschungsanwendungen

Benzo[b]thiophen-4-ylhydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: It is used in the production of materials with specific electronic or optical properties, such as organic semiconductors or dyes.

Wirkmechanismus

The mechanism of action of benzo[b]thiophen-4-ylhydrazine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Vergleich Mit ähnlichen Verbindungen

Benzo[b]thiophen-4-ylhydrazine can be compared with other benzothiophene derivatives such as:

  • Benzo[b]thiophene-2-carboxylic acid
  • Benzo[b]thiophene-3-amine
  • Benzo[b]thiophene-2-thiol

These compounds share the benzothiophene core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to the presence of the hydrazine group, which imparts distinct chemical properties and potential biological activities.

Eigenschaften

Molekularformel

C8H8N2S

Molekulargewicht

164.23 g/mol

IUPAC-Name

1-benzothiophen-4-ylhydrazine

InChI

InChI=1S/C8H8N2S/c9-10-7-2-1-3-8-6(7)4-5-11-8/h1-5,10H,9H2

InChI-Schlüssel

OTHMTEDMKSDSSI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=CSC2=C1)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.